Stereochemical Specificity: The Critical Distinction Between (R)- and (S)-Enantiomers
The target compound (CAS 116183-80-3) is the (R)-enantiomer of 1-benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine, with the (S)-enantiomer existing as a distinct chemical entity with CAS 116183-79-0 [1]. The (R)-enantiomer has a defined absolute configuration [(3R)-1-benzylpyrrolidin-3-yl], which imparts a specific three-dimensional spatial arrangement that is not present in the (S)-enantiomer [1]. The InChI stereochemical descriptor for the (R)-enantiomer is `/t17-/m1/s1`, whereas the (S)-enantiomer is `/t17-/m0/s1` [1].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (R)-configuration at C-3 position, CAS 116183-80-3 |
| Comparator Or Baseline | (S)-configuration at C-3 position, CAS 116183-79-0 |
| Quantified Difference | Opposite enantiomer with distinct CAS registry number |
| Conditions | Absolute stereochemistry defined by InChI stereochemical layer |
Why This Matters
The selection of the (R)-enantiomer is mandatory for achieving predictable stereochemical outcomes in asymmetric synthesis, as the enantiomers are non-superimposable and cannot be interchanged without altering the stereochemistry of downstream products.
- [1] PubChem. (2024). (R)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine. Compound Summary CID 10471906. View Source
